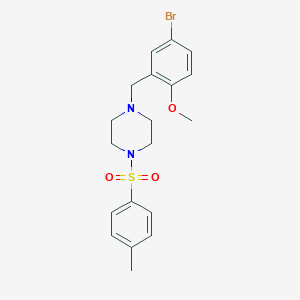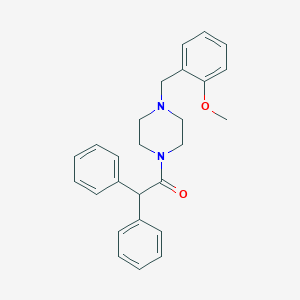![molecular formula C21H23N3O B249281 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone](/img/structure/B249281.png)
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities. The compound has also been investigated for its potential use in drug delivery systems due to its ability to penetrate cell membranes.
Wirkmechanismus
The exact mechanism of action of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone in lab experiments is its wide range of potential applications. However, the compound is also associated with certain limitations, such as its low solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone. One potential area of focus is the development of novel drug delivery systems that utilize the compound's ability to penetrate cell membranes. Another area of interest is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and bacterial infections.
In conclusion, this compound is a chemical compound that has significant potential for use in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and develop novel applications for it.
Synthesemethoden
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone can be synthesized through a multistep process involving the condensation of 4-methylacetophenone with 2-aminobenzimidazole, followed by cyclization and reduction reactions. This synthesis method has been optimized to yield high purity and yield of the compound.
Eigenschaften
Molekularformel |
C21H23N3O |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C21H23N3O/c1-14-5-7-17(8-6-14)20(25)13-24-19-12-16(3)15(2)11-18(19)23-10-4-9-22-21(23)24/h5-8,11-12H,4,9-10,13H2,1-3H3 |
InChI-Schlüssel |
RLZPCBYQQGAMOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(C=C(C(=C3)C)C)N4C2=NCCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(C=C(C(=C3)C)C)N4C2=NCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)



![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)


![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)


